molecular formula C13H16N2O2S B12554626 1-Naphthalenesulfonamide, 5-amino-N-(1-methylethyl)- CAS No. 147752-36-1

1-Naphthalenesulfonamide, 5-amino-N-(1-methylethyl)-

Cat. No.: B12554626
CAS No.: 147752-36-1
M. Wt: 264.35 g/mol
InChI Key: MXLIRGVBWKFVIL-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonamide, 5-amino-N-(1-methylethyl)- is an organic compound that belongs to the class of naphthalenesulfonamides. This compound is characterized by the presence of a naphthalene ring system substituted with a sulfonamide group, an amino group, and an isopropyl group. It is known for its diverse applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenesulfonamide, 5-amino-N-(1-methylethyl)- typically involves the following steps:

    Nitration: The naphthalene ring is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Sulfonation: The naphthalene ring is sulfonated using sulfuric acid to introduce the sulfonamide group.

    Alkylation: The amino group is alkylated with isopropyl halide to introduce the isopropyl group.

Industrial Production Methods

In industrial settings, the production of 1-Naphthalenesulfonamide, 5-amino-N-(1-methylethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenesulfonamide, 5-amino-N-(1-methylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The amino group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted naphthalenesulfonamides.

Scientific Research Applications

1-Naphthalenesulfonamide, 5-amino-N-(1-methylethyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonamide, 5-amino-N-(1-methylethyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with proteins, altering their conformation and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylamino)-1-naphthalenesulfonamide
  • 1-Naphthalenesulfonamide, 5-amino-N-methyl-N-(1-methylethyl)-

Uniqueness

1-Naphthalenesulfonamide, 5-amino-N-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

147752-36-1

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

5-amino-N-propan-2-ylnaphthalene-1-sulfonamide

InChI

InChI=1S/C13H16N2O2S/c1-9(2)15-18(16,17)13-8-4-5-10-11(13)6-3-7-12(10)14/h3-9,15H,14H2,1-2H3

InChI Key

MXLIRGVBWKFVIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N

Origin of Product

United States

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